molecular formula C10H11NO B6228427 1-benzoylazetidine CAS No. 3420-62-0

1-benzoylazetidine

Cat. No. B6228427
CAS RN: 3420-62-0
M. Wt: 161.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzoylazetidine (1-BA) is an organic compound with a structure consisting of a benzene ring fused to an azetidine ring. It is an important intermediate in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and organic materials. 1-BA has been used in a variety of scientific research applications, including the study of its biochemical and physiological effects.

Scientific Research Applications

1-benzoylazetidine has been used in a variety of scientific research applications, including the study of its biochemical and physiological effects. It has been used in the synthesis of pharmaceuticals, agrochemicals, and organic materials. 1-benzoylazetidine has also been used in the synthesis of a range of compounds, such as β-lactams, β-lactones, and β-lactams. Additionally, 1-benzoylazetidine has been used in the study of enzyme inhibition and enzyme-catalyzed reactions.

Mechanism of Action

The exact mechanism of action of 1-benzoylazetidine is not yet fully understood. However, it is believed that 1-benzoylazetidine acts as a proton donor and can form covalent bonds with other molecules. This property of 1-benzoylazetidine makes it useful in the synthesis of a range of compounds. Additionally, 1-benzoylazetidine can form hydrogen bonds with other molecules, which can affect the structure and properties of the molecules it binds to.
Biochemical and Physiological Effects
1-benzoylazetidine has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 1-benzoylazetidine has been found to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

1-benzoylazetidine is a relatively stable compound, which makes it an ideal choice for laboratory experiments. Additionally, 1-benzoylazetidine is easily synthesized, making it a cost-effective choice for experiments. However, there are some limitations to using 1-benzoylazetidine in laboratory experiments. For example, the compound is highly reactive and can form covalent bonds with other molecules. This can lead to unexpected results in experiments.

Future Directions

The future of 1-benzoylazetidine research is promising, as the compound has a wide range of potential applications. One potential application is in the development of new pharmaceuticals, as 1-benzoylazetidine has been found to have anti-inflammatory and anti-cancer properties. Additionally, 1-benzoylazetidine could be used in the synthesis of a range of compounds, such as β-lactams, β-lactones, and β-lactams. Additionally, 1-benzoylazetidine could be used to better understand enzyme inhibition and enzyme-catalyzed reactions. Finally, 1-benzoylazetidine could be used in the development of new materials and agrochemicals.

Synthesis Methods

1-benzoylazetidine can be synthesized in a number of ways, including the reaction of benzoyl chloride and azetidine. This reaction can be catalyzed by a variety of reagents, such as zinc chloride, zinc bromide, or aluminum chloride. Other methods of synthesis involve the use of a Grignard reagent and a variety of other reagents.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-benzoylazetidine can be achieved through a multistep process involving the reaction of benzoyl chloride with azetidine followed by reduction and cyclization.", "Starting Materials": [ "Azetidine", "Benzoyl chloride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Azetidine is reacted with benzoyl chloride in the presence of anhydrous sodium carbonate in dry dichloromethane to form N-benzoylazetidine.", "Step 2: N-benzoylazetidine is reduced using sodium borohydride in ethanol to form N-benzylazetidine.", "Step 3: N-benzylazetidine is cyclized using hydrochloric acid in ethanol to form 1-benzoylazetidine.", "Step 4: The product is purified using sodium hydroxide and water to remove any impurities." ] }

CAS RN

3420-62-0

Product Name

1-benzoylazetidine

Molecular Formula

C10H11NO

Molecular Weight

161.2

Purity

95

Origin of Product

United States

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